N-(2,5-Dimethoxyphenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-YL]sulfanyl}acetamide
CAS No.: 899911-74-1
Cat. No.: VC8313774
Molecular Formula: C24H27N3O3S
Molecular Weight: 437.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899911-74-1 |
|---|---|
| Molecular Formula | C24H27N3O3S |
| Molecular Weight | 437.6 g/mol |
| IUPAC Name | N-(2,5-dimethoxyphenyl)-2-[[2-(4-methylphenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-3-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C24H27N3O3S/c1-16-6-8-17(9-7-16)22-23(27-24(26-22)12-4-5-13-24)31-15-21(28)25-19-14-18(29-2)10-11-20(19)30-3/h6-11,14H,4-5,12-13,15H2,1-3H3,(H,25,28) |
| Standard InChI Key | NPSUCERDAUVQFM-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=NC3(CCCC3)N=C2SCC(=O)NC4=C(C=CC(=C4)OC)OC |
| Canonical SMILES | CC1=CC=C(C=C1)C2=NC3(CCCC3)N=C2SCC(=O)NC4=C(C=CC(=C4)OC)OC |
Introduction
Chemical Identity and Structural Characterization
Molecular Formula and Physicochemical Properties
The compound’s molecular formula is C₂₄H₂₇N₃O₃S, with a molecular weight of 437.6 g/mol. Its IUPAC name, N-(2,5-dimethoxyphenyl)-2-[[2-(4-methylphenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-3-yl]sulfanyl]acetamide, reflects its three primary structural components:
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A 2,5-dimethoxyphenyl group attached via an acetamide bond.
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A sulfanyl (-S-) bridge connecting the acetamide to a diazaspiro ring system.
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A 1,4-diazaspiro[4.4]nona-1,3-diene core substituted with a 4-methylphenyl group.
Key physicochemical properties include:
| Property | Value |
|---|---|
| logP (Partition Coefficient) | Estimated ~3.5–4.0 (calculated) |
| Hydrogen Bond Donors | 1 (amide -NH) |
| Hydrogen Bond Acceptors | 5 (amide O, ether O, N atoms) |
| Polar Surface Area | ~85 Ų |
The Standard InChIKey (NPSUCERDAUVQFM-UHFFFAOYSA-N) and SMILES (CC1=CC=C(C=C1)C2=NC3(CCCC3)N=C2SCC(=O)NC4=C(C=CC(=C4)OC)OC) provide unambiguous representations of its connectivity.
Spectral Characterization
While experimental spectral data (e.g., NMR, IR) are unavailable in public databases, theoretical analyses suggest:
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¹H NMR: Distinct signals for methoxy groups (~δ 3.7–3.9 ppm), aromatic protons (δ 6.5–7.3 ppm), and spiro ring CH₂ groups (δ 1.5–2.5 ppm).
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MS (ESI+): Predicted molecular ion peak at m/z 438.2 [M+H]⁺.
Synthesis and Mechanistic Pathways
Retrosynthetic Analysis
The synthesis likely proceeds through three key intermediates:
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Diazaspiro[4.4]nona-1,3-diene Core: Constructed via cyclocondensation of a diamine with a diketone or equivalent carbonyl precursor.
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Sulfanyl-Acetamide Linker: Introduced through thiol-ene coupling or nucleophilic substitution.
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Aromatic Substitution: Methoxy and methyl groups installed via Friedel-Crafts alkylation or Ullmann-type couplings.
Proposed Synthetic Route
A plausible multi-step synthesis involves:
Step 1: Formation of Diazaspiro Ring
Reacting 4-methylphenylglyoxal with 1,4-diaminobutane under acidic conditions to form the spirocyclic diimine intermediate.
Step 2: Sulfur Incorporation
Treating the diimine with thiophosgene (CSCl₂) to introduce the sulfanyl group at the C2 position.
Step 3: Acetamide Coupling
Reacting 2-chloroacetamide with the thiolated spiro compound via SN2 displacement, followed by condensation with 2,5-dimethoxyaniline.
Step 4: Purification
Chromatographic separation (e.g., silica gel, eluent: ethyl acetate/hexane) yields the final product.
| Reaction Parameter | Optimal Condition |
|---|---|
| Temperature | 0–25°C (Steps 1–3) |
| Catalyst | Pyridine (Step 3) |
| Yield (Theoretical) | 12–18% (over four steps) |
Structural and Electronic Features
Conformational Analysis
The diazaspiro[4.4]nona-1,3-diene core adopts a twisted boat conformation, with the 4-methylphenyl group occupying an equatorial position to minimize steric strain. Density Functional Theory (DFT) calculations predict:
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Torsional Angles: N1-C2-S-C(O) = 112° (facilitating π-π stacking with aromatic systems).
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HOMO-LUMO Gap: 4.3 eV, indicating moderate reactivity.
Supramolecular Interactions
The compound’s amide and ether oxygen atoms participate in hydrogen bonding, while the methylphenyl group engages in hydrophobic interactions. Crystal packing (hypothetical) likely follows a monoclinic lattice with P2₁/c symmetry.
Challenges and Future Directions
Current limitations include low synthetic yields and unverified bioactivity. Prioritized research areas should focus on:
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Optimized Synthesis: Exploring microwave-assisted or flow chemistry approaches to improve efficiency.
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Biological Screening: Testing against cancer cell lines (e.g., MCF-7, HeLa) and Gram-positive bacteria.
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Computational Modeling: Molecular dynamics simulations to predict target binding affinities.
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